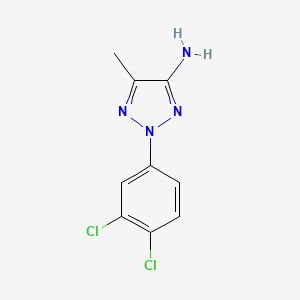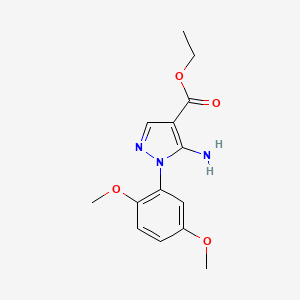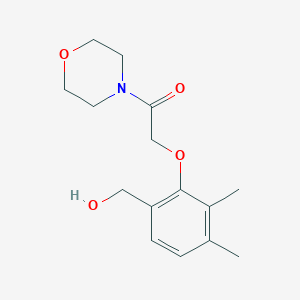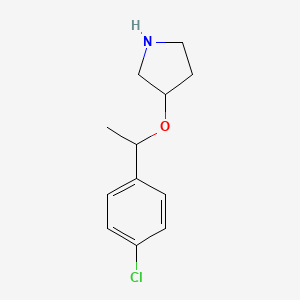
2-(3,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(3,4-Dichlorophényl)-5-méthyl-2H-1,2,3-triazol-4-amine est un composé chimique appartenant à la classe des dérivés du triazole. Ce composé est caractérisé par la présence d'un groupe dichlorophényle et d'un groupe méthyle lié à un cycle triazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(3,4-Dichlorophényl)-5-méthyl-2H-1,2,3-triazol-4-amine implique généralement la réaction de la 3,4-dichlorophénylhydrazine avec un alcyne approprié dans des conditions de cycloaddition azide-alcyne catalysée par le cuivre (CuAAC). La réaction est effectuée en présence d'un catalyseur de cuivre(I), tel que l'iodure de cuivre(I), et d'une base, telle que la triéthylamine, dans un solvant approprié comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile. La réaction se déroule à température ambiante ou sous un chauffage doux pour donner le dérivé triazole souhaité.
Méthodes de production industrielle
La production industrielle de la 2-(3,4-Dichlorophényl)-5-méthyl-2H-1,2,3-triazol-4-amine peut impliquer des procédés discontinus à grande échelle ou des procédés en continu. Les étapes clés incluent la préparation de la 3,4-dichlorophénylhydrazine, suivie de sa réaction avec l'alcyne dans des conditions CuAAC optimisées. Les paramètres du procédé, tels que la température, la pression et le temps de réaction, sont soigneusement contrôlés pour assurer un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(3,4-Dichlorophényl)-5-méthyl-2H-1,2,3-triazol-4-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, telles que les amines ou les hydrazines.
Substitution : Le cycle triazole et le groupe dichlorophényle peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome. Ces réactions sont généralement effectuées en milieu acide ou basique.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium, et l'hydrogénation catalytique sont utilisés dans des conditions appropriées.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes, les agents alkylants ou les nucléophiles, et sont réalisées dans des conditions appropriées en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes ou des dérivés hydroxylés, tandis que la réduction peut produire des amines ou des hydrazines. Les réactions de substitution peuvent conduire à une variété de dérivés triazoliques substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Le composé est utilisé comme brique de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Il a été étudié pour ses activités antimicrobiennes, antifongiques et anticancéreuses. La capacité du composé à inhiber des enzymes ou des protéines spécifiques en fait un outil précieux en recherche biochimique.
Médecine : Les propriétés pharmacologiques du composé sont explorées pour le développement de nouveaux agents thérapeutiques, en particulier dans le traitement des maladies infectieuses et du cancer.
Industrie : Il est utilisé dans le développement d'agrochimiques, tels que les herbicides et les pesticides, et dans la synthèse de produits chimiques de spécialité pour diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action de la 2-(3,4-Dichlorophényl)-5-méthyl-2H-1,2,3-triazol-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier au site actif d'une enzyme, inhibant son activité et affectant ainsi les voies biochimiques auxquelles l'enzyme est impliquée. Dans le cas d'une activité antimicrobienne ou anticancéreuse, le composé peut interférer avec la réplication ou la survie des cellules microbiennes ou cancéreuses en ciblant des protéines essentielles ou l'ADN.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial, antifungal, and anticancer activities. The compound’s ability to inhibit specific enzymes or proteins makes it a valuable tool in biochemical research.
Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, and in the synthesis of specialty chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of antimicrobial or anticancer activity, the compound may interfere with the replication or survival of microbial or cancer cells by targeting essential proteins or DNA.
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Dichlorophénylhydrazine : Un précurseur dans la synthèse de la 2-(3,4-Dichlorophényl)-5-méthyl-2H-1,2,3-triazol-4-amine.
2-(3,4-Dichlorophényl)-1H-1,2,3-triazole : Un composé structurellement similaire avec des motifs de substitution différents sur le cycle triazole.
5-Méthyl-2H-1,2,3-triazol-4-amine : Un dérivé du triazole dépourvu du groupe dichlorophényle.
Unicité
La 2-(3,4-Dichlorophényl)-5-méthyl-2H-1,2,3-triazol-4-amine est unique en raison de la présence à la fois des groupes dichlorophényle et méthyle sur le cycle triazole. Cette structure unique confère au composé des propriétés chimiques et biologiques spécifiques, ce qui en fait une molécule précieuse pour diverses applications. La combinaison de ces groupes fonctionnels améliore la capacité du composé à interagir avec des cibles biologiques et à participer à diverses réactions chimiques.
Propriétés
Formule moléculaire |
C9H8Cl2N4 |
|---|---|
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-5-methyltriazol-4-amine |
InChI |
InChI=1S/C9H8Cl2N4/c1-5-9(12)14-15(13-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3,(H2,12,14) |
Clé InChI |
WPGTVSPJWIUOTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(N=C1N)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)








![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)
![6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786678.png)

![6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)

